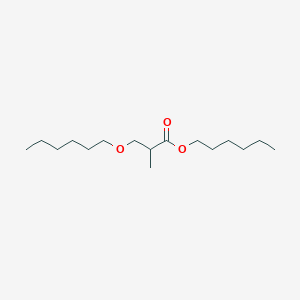
Hexyl 3-(hexyloxy)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 3-(hexyloxy)-2-methylpropanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a hexyl group and a hexyloxy group attached to a methylpropanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 3-(hexyloxy)-2-methylpropanoate typically involves the esterification of hexyl alcohol with 3-(hexyloxy)-2-methylpropanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl 3-(hexyloxy)-2-methylpropanoate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, catalyzed by an acid or base.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used in transesterification reactions.
Major Products Formed
Hydrolysis: Yields 3-(hexyloxy)-2-methylpropanoic acid and hexyl alcohol.
Reduction: Produces 3-(hexyloxy)-2-methylpropanol.
Transesterification: Results in the formation of a new ester and an alcohol.
Applications De Recherche Scientifique
Hexyl 3-(hexyloxy)-2-methylpropanoate has several applications in scientific research:
Mécanisme D'action
The mechanism by which Hexyl 3-(hexyloxy)-2-methylpropanoate exerts its effects is primarily through its interaction with biological membranes. The ester can penetrate lipid bilayers, altering membrane fluidity and permeability. This can lead to changes in cellular processes and potentially antimicrobial effects . The molecular targets and pathways involved include interactions with membrane lipids and proteins, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Hexyl 3-(hexyloxy)-2-methylpropanoate can be compared with other esters such as:
Ethyl acetate: A common solvent with a lower molecular weight and different odor profile.
Butyl acetate: Another solvent with similar applications but different physical properties.
Hexyl salicylate: Used in cosmetics and fragrances, but with different chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its combination of hexyl and hexyloxy groups makes it particularly suitable for applications requiring stability and a pleasant fragrance .
Conclusion
This compound is a versatile ester with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
90177-70-1 |
|---|---|
Formule moléculaire |
C16H32O3 |
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
hexyl 3-hexoxy-2-methylpropanoate |
InChI |
InChI=1S/C16H32O3/c1-4-6-8-10-12-18-14-15(3)16(17)19-13-11-9-7-5-2/h15H,4-14H2,1-3H3 |
Clé InChI |
ZKGFDTFEFWGYRU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCC(C)C(=O)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene](/img/structure/B14355459.png)
![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)
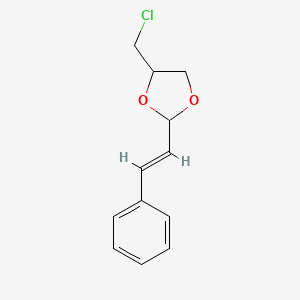

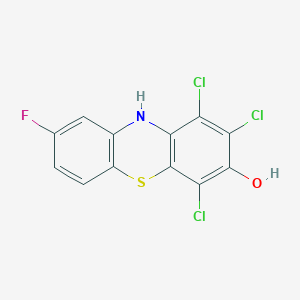
![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)
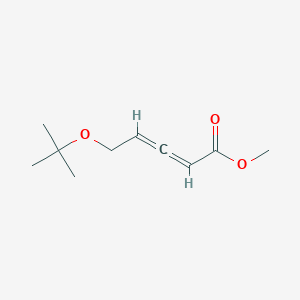
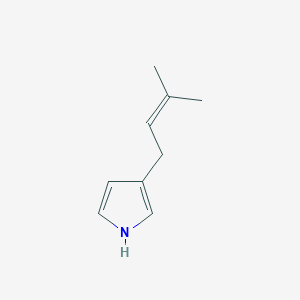
![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)
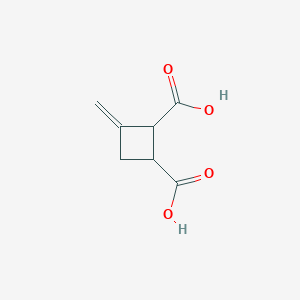
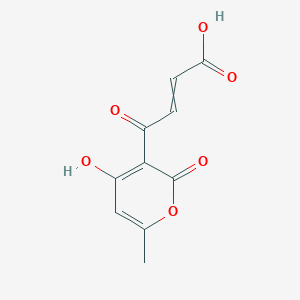
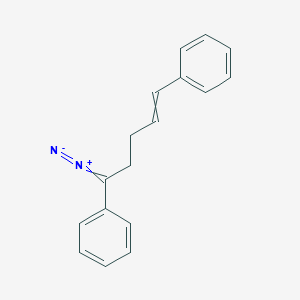
![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
